molecular formula C16H18N2O5 B11697871 propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 292855-64-2

propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11697871
CAS No.: 292855-64-2
M. Wt: 318.32 g/mol
InChI Key: CFICVVRLSTXIIU-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole moiety with a pyrimidine ring makes it a versatile scaffold for drug development, particularly in the field of anticancer research.

Properties

CAS No.

292855-64-2

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

propan-2-yl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O5/c1-8(2)23-15(19)13-9(3)17-16(20)18-14(13)10-4-5-11-12(6-10)22-7-21-11/h4-6,8,14H,7H2,1-3H3,(H2,17,18,20)

InChI Key

CFICVVRLSTXIIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OC(C)C

solubility

47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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